molecular formula C16H14F3N5O4 B11191807 Ethyl 5-methyl-7-(3-nitrophenyl)-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 5-methyl-7-(3-nitrophenyl)-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11191807
M. Wt: 397.31 g/mol
InChI Key: SVPPHCWUCSNZRW-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-7-(3-nitrophenyl)-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a nitrophenyl group, and a carboxylate ester

Preparation Methods

The synthesis of Ethyl 5-methyl-7-(3-nitrophenyl)-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 5-methyl-7-(3-nitrophenyl)-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide).

Scientific Research Applications

Ethyl 5-methyl-7-(3-nitrophenyl)-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-7-(3-nitrophenyl)-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes. The nitrophenyl group can interact with enzymes and receptors, modulating their activity. The compound’s overall structure allows it to form stable complexes with its targets, leading to its biological effects .

Comparison with Similar Compounds

Ethyl 5-methyl-7-(3-nitrophenyl)-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives:

    Ethyl 5-methyl-7-phenyl-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Lacks the nitro group, resulting in different reactivity and biological activity.

    Ethyl 5-methyl-7-(3-chlorophenyl)-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: The chloro group provides different electronic effects compared to the nitro group.

    Ethyl 5-methyl-7-(3-methoxyphenyl)-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: The methoxy group introduces different steric and electronic properties.

These comparisons highlight the unique features of this compound, particularly its nitrophenyl group, which significantly influences its chemical reactivity and biological activity.

Properties

Molecular Formula

C16H14F3N5O4

Molecular Weight

397.31 g/mol

IUPAC Name

ethyl 5-methyl-7-(3-nitrophenyl)-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H14F3N5O4/c1-3-28-13(25)11-8(2)20-15-21-14(16(17,18)19)22-23(15)12(11)9-5-4-6-10(7-9)24(26)27/h4-7,12H,3H2,1-2H3,(H,20,21,22)

InChI Key

SVPPHCWUCSNZRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC(=CC=C3)[N+](=O)[O-])C(F)(F)F)C

Origin of Product

United States

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